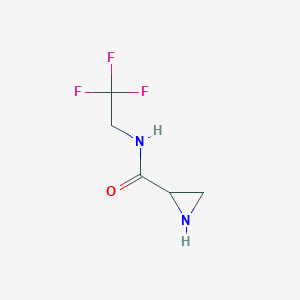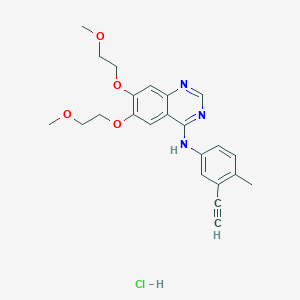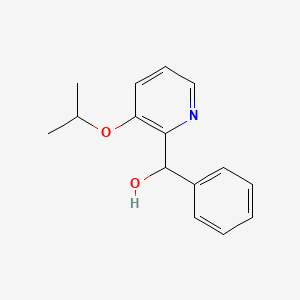
3,4-Difluoro-5-isobutoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iso-Butoxy-4,5-difluorobenzoic acid is an organic compound with the molecular formula C11H12F2O3 and a molecular weight of 230.21 g/mol . This compound is characterized by the presence of two fluorine atoms and an iso-butoxy group attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4,5-difluorobenzoic acid with iso-butyl alcohol in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3-iso-Butoxy-4,5-difluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Products with different functional groups replacing the fluorine atoms.
Esterification: Various esters depending on the alcohol used.
Reduction: The corresponding alcohol derivative of 3-iso-Butoxy-4,5-difluorobenzoic acid.
Scientific Research Applications
3-iso-Butoxy-4,5-difluorobenzoic acid is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4,5-difluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and interact with biological molecules. The iso-butoxy group increases the compound’s lipophilicity, facilitating its passage through cell membranes. These properties make it a valuable tool in studying molecular pathways and drug interactions .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorobenzoic acid: Lacks the iso-butoxy group, making it less lipophilic.
2-iso-Butoxy-3,5-difluorobenzoic acid: Similar structure but different positioning of the fluorine atoms and iso-butoxy group.
Uniqueness
3-iso-Butoxy-4,5-difluorobenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions .
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3,4-difluoro-5-(2-methylpropoxy)benzoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-6(2)5-16-9-4-7(11(14)15)3-8(12)10(9)13/h3-4,6H,5H2,1-2H3,(H,14,15) |
InChI Key |
RHYBXBJGDLRTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)C(=O)O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)

amine](/img/structure/B13079853.png)




![5-nitro-1-[3-(trifluoromethyl)phenyl]-1H-1,3-benzodiazole-2-thiol](/img/structure/B13079893.png)
![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)



